![molecular formula C19H15BrFN3O2S B2397051 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899759-62-7](/img/structure/B2397051.png)
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H15BrFN3O2S and its molecular weight is 448.31. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pinacol Boronic Esters : This compound belongs to the class of pinacol boronic esters, which are valuable building blocks in organic synthesis. Unlike the well-established protocols for functionalizing deboronation of alkyl boronic esters, protodeboronation has received less attention. However, recent research has explored catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach .
- Anti-Markovnikov Hydromethylation : The protocol involving this compound allows for formal anti-Markovnikov alkene hydromethylation, a transformation that was previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers have achieved this valuable reaction sequence .
- (−)-Δ8-THC and Cholesterol : The hydromethylation sequence using this compound was successfully applied to methoxy-protected (−)-Δ8-THC (a cannabinoid) and cholesterol. These applications demonstrate its utility in natural product synthesis .
- δ-®-Coniceine and Indolizidine 209B : Researchers have employed protodeboronation in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both of which are alkaloids. This highlights the compound’s role in complex molecule construction .
Organic Synthesis and Catalysis
Natural Product Synthesis
Total Synthesis of Alkaloids
properties
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2S/c1-12-2-5-14(10-16(12)21)23-17(25)11-27-18-19(26)24(9-8-22-18)15-6-3-13(20)4-7-15/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZSUVLSNKJWDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide |
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